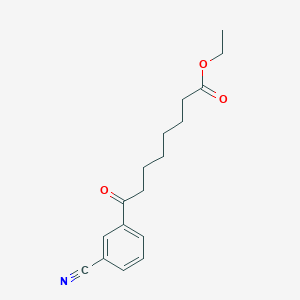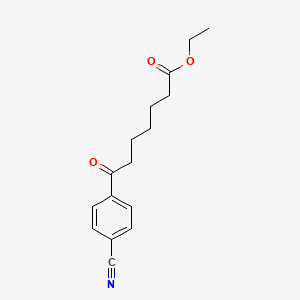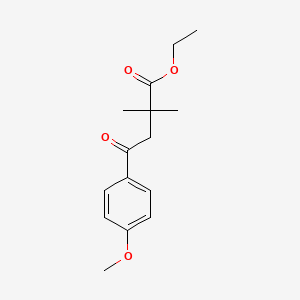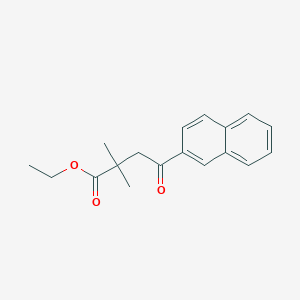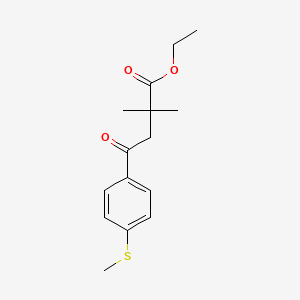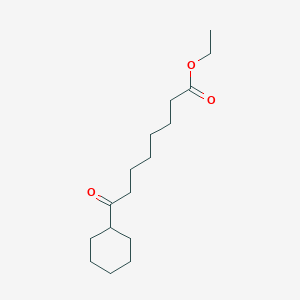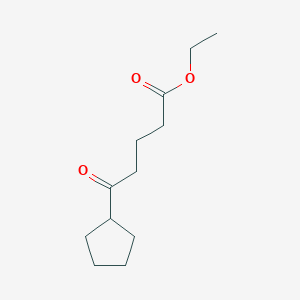
Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid backbone with a 3-nitrophenyl group attached at the 7th carbon and an ethyl ester at the carboxylic acid end . The presence of the nitrophenyl group suggests that this compound could potentially have interesting chemical properties, as nitrophenyl groups are often used in the synthesis of dyes and other chemicals .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, it’s likely that this compound could be synthesized through a series of reactions involving the formation of the nitrophenyl group, the heptanoic acid backbone, and the final esterification with ethanol .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the nitrophenyl group, a seven-carbon chain, and an ethyl ester group . The nitrophenyl group is a benzene ring with a nitro (-NO2) substituent, which is known to contribute to the reactivity of the molecule .Scientific Research Applications
1. Potential in Anxiety Treatment
Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate has shown promise in the field of anxiety treatment. Studies reveal that related compounds, such as ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, demonstrate high affinity for central benzodiazepine receptors (CBRs) and exhibit partial agonist profiles. These compounds have been effective in animal models of anxiety without typical benzodiazepine side effects (Anzini et al., 2008).
2. Synthesis of Aryl-Substituted Compounds
This compound is also utilized in synthesizing aryl-substituted compounds. For example, it is used in the preparation of 3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones and 2,3,4,4a,5,6-hexahydro-1H-pyrido[1,2-a]quinolin-1-ones, which are synthesized from related β-keto diesters like 1-(tert-butyl) 7-ethyl 3-oxoheptanedioate (Watts & Bunce, 2018).
3. Role in Organic Synthesis
This compound plays a role in organic synthesis, particularly in the formation of key intermediates leading to various chemical structures. For example, the reaction of ethyl 2-acetoxy-3-oxoheptanoate with certain reagents in the presence of sodium ethoxide leads to the formation of compounds like diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, which are intermediates in synthesizing other chemicals (Takeda, Amano, & Tsuboi, 1977).
4. Use in Photoreaction Studies
The compound's derivatives are used in studies of photochemical reactions, such as the photochemical reaction of ethyl 2-oxo-1-cyclohexanecarboxylate leading to various ω-alkoxycarbonyl esters. These studies are essential for understanding chemical processes that occur under the influence of light (Tokuda, Watanabe, & Itoh, 1978).
5. Asymmetric Reduction Applications
This compound's analogs have been used in the asymmetric reduction of various compounds. For instance, ethyl 3-aryl-3-oxopropanoates have been reduced enantioselectively to their corresponding alcohols using fungi like Rhizopus arrhizus, which has significant implications in medicinal chemistry (Salvi & Chattopadhyay, 2006).
Future Directions
The future directions for the study of “Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate” could involve further exploration of its synthesis, properties, and potential applications. Given the interesting properties of similar compounds, it could be worthwhile to investigate this compound’s potential biological activities and uses in various fields .
Properties
IUPAC Name |
ethyl 7-(3-nitrophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-21-15(18)10-5-3-4-9-14(17)12-7-6-8-13(11-12)16(19)20/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONPKNDMBHHTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645723 |
Source


|
| Record name | Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-55-4 |
Source


|
| Record name | Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



